

# NAI-107: A Dual-Acting Lantibiotic Targeting the Bacterial Cell Membrane

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on the Mode of Action of NAI-107 (Lusduna)

#### Introduction

NAI-107, also known as lusduna or microbisporicin, is a potent type AI lantibiotic with significant activity against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae[1][2]. Unusually for a lantibiotic, it also shows activity against some Gram-negative species[1][3]. NAI-107 is a 23-amino acid peptide produced by the actinomycete Microbispora sp. and is characterized by the presence of lanthionine and methyllanthionine bridges, as well as unique post-translational modifications such as 5-chlorotryptophan and 3,4-dihydroxyproline[3][4][5]. This guide provides a detailed overview of the molecular mechanism of action of NAI-107, focusing on its interaction with the bacterial cell membrane and its precursors.

## Core Mechanism: A Two-Pronged Attack

NAI-107 employs a sophisticated dual mode of action that ultimately leads to bacterial cell death. It simultaneously inhibits the late stages of cell wall biosynthesis and impairs the integrity of the bacterial cell membrane[1][4]. This dual mechanism is thought to be the basis for its high potency and low propensity for resistance development[4].



## Inhibition of Peptidoglycan Synthesis via Lipid II Sequestration

The primary target of NAI-107 is lipid II, an essential precursor molecule in the biosynthesis of the bacterial cell wall[1][6][7][8][9][10]. Lipid II is a membrane-anchored building block that is translocated across the cytoplasmic membrane to be incorporated into the growing peptidoglycan network[10][11][12].

NAI-107 effectively sequesters lipid II, preventing its utilization by peptidoglycan synthases[1]. This interference with the late stages of cell wall biosynthesis leads to the accumulation of the soluble peptidoglycan precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide) in the cytoplasm[1][4]. The binding of NAI-107 to lipid II is a multi-step process. Initially, a 1:1 stoichiometric complex is formed between NAI-107 and lipid II. As the concentration of NAI-107 increases, this transitions to a 2:1 (NAI-107:lipid II) complex[1][4]. The N-terminal region of NAI-107, which shares similarities with the lantibiotic nisin, is believed to be responsible for the interaction with the pyrophosphate moiety of lipid II[1][3][5].

#### **Impairment of Cell Membrane Function**

In addition to inhibiting cell wall synthesis, NAI-107 disrupts the functionality of the bacterial cell membrane[1][4]. Unlike nisin, which forms defined and stable pores in the presence of lipid II, NAI-107 does not appear to form such stable pores[4][5]. Instead, it causes a slow and sustained depolarization of the cell membrane[1][4][5]. This gradual dissipation of the membrane potential contributes significantly to the bactericidal activity of NAI-107[4]. The exact mechanism of this membrane depolarization is still under investigation but is thought to involve the disruption of inner cell membrane protein interactions[4][5].

#### **Quantitative Data on Antimicrobial Activity**

The potent in vitro activity of NAI-107 has been demonstrated against a wide range of clinically relevant Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of NAI-107 against various bacterial strains.



| Bacterial Strain                                    | MIC (μg/mL) | Reference |
|-----------------------------------------------------|-------------|-----------|
| Staphylococcus aureus ATCC 29213                    | 0.5         | [1]       |
| Methicillin-resistant S. aureus (MRSA)              | 0.25 - 2    | [2][13]   |
| Glycopeptide-intermediate S. aureus (GISA)          | 0.5 - 1     | [2][14]   |
| Vancomycin-resistant<br>Enterococcus faecalis (VRE) | 0.5 - 4     | [2][14]   |
| Vancomycin-resistant<br>Enterococcus faecium (VRE)  | 0.25 - 2    | [2][14]   |
| Penicillin-resistant<br>Streptococcus pneumoniae    | 0.12 - 1    | [2]       |
| Neisseria gonorrhoeae                               | 0.25 - 2    | [13]      |

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC of NAI-107 is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of NAI-107 Stock Solution: A stock solution of NAI-107 is prepared in a suitable solvent, such as 15% dimethyl sulfoxide (DMSO)[13].
- Serial Dilutions: Two-fold serial dilutions of the NAI-107 stock solution are prepared in cationadjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Bacterial Inoculum Preparation: A bacterial suspension is prepared from fresh overnight cultures and adjusted to a final concentration of 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in CAMHB.



- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of NAI-107 that completely inhibits visible bacterial growth.

#### **Membrane Depolarization Assay**

The effect of NAI-107 on the bacterial membrane potential can be assessed using the fluorescent membrane potential-sensitive dye DiBAC<sub>4</sub>(3) [bis-(1,3-dibutylbarbituric acid)trimethine oxonol].

- Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).
- Cell Suspension: The washed cells are resuspended in the same buffer to a defined optical density.
- Dye Loading: DiBAC<sub>4</sub>(3) is added to the cell suspension to a final concentration of 1  $\mu$ M, and the suspension is incubated in the dark for 30 minutes to allow for dye uptake.
- Baseline Fluorescence Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer with excitation and emission wavelengths of 490 nm and 516 nm, respectively.
- Addition of NAI-107: NAI-107 is added to the cell suspension at a concentration corresponding to a multiple of its MIC (e.g., 10x MIC)[4].
- Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.

#### **Lipid II Binding Assay (Thin-Layer Chromatography)**

The formation of a complex between NAI-107 and lipid II can be visualized using thin-layer chromatography (TLC)[1][15].



- Reaction Mixture Preparation: Purified lipid II (or radiolabeled lipid II) is incubated with increasing concentrations of NAI-107 in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)[1].
   The molar ratios of NAI-107 to lipid II typically range from 0.5:1 to 2:1[1].
- Incubation: The reaction mixture is incubated at 25°C for 30 minutes[1].
- TLC Analysis: The mixture is spotted onto a TLC plate (e.g., silica gel 60).
- Chromatography: The TLC plate is developed in a solvent system such as butanol/acetic acid/water/pyridine (15:3:12:10, v/v/v/v)[1].
- Visualization: The spots are visualized by staining with phorbol 12-myristate 13-acetate or ninhydrin, or by phosphoimaging if radiolabeled lipid II is used[1]. The formation of a complex is indicated by a shift in the retention factor (Rf) of lipid II.

## Visualizations Mode of Action of NAI-107



Click to download full resolution via product page



Caption: Dual mode of action of NAI-107 leading to bacterial cell death.

#### **Experimental Workflow for MIC Determination**



Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

#### Conclusion

NAI-107 stands out as a promising antimicrobial agent due to its unique dual mode of action that targets both bacterial cell wall synthesis and membrane integrity. By binding to the essential precursor lipid II and inducing membrane depolarization, NAI-107 exhibits potent



bactericidal activity against a wide range of clinically important Gram-positive pathogens, including those with resistance to conventional antibiotics. The detailed understanding of its mechanism of action, supported by robust experimental data, provides a solid foundation for its further development as a therapeutic agent in the fight against antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Lantibiotic NAI-107 Binds to Bactoprenol-bound Cell Wall Precursors and Impairs Membrane Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into the mechanism of action of the antimicrobial peptide epilancin 15X PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mode of action of lipid II-targeting lantibiotics PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid II Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of lipid-linked precursors of the bacterial cell wall is governed by a feedback control mechanism in Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Cell Wall Synthesis: New Insights from Localization Studies PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbisporicin (NAI-107) protects Galleria mellonella from infection with Neisseria gonorrhoeae PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrugresistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]







- 15. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [NAI-107: A Dual-Acting Lantibiotic Targeting the Bacterial Cell Membrane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414151#nai-107-mode-of-action-on-bacterial-cell-membranes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com